The synthesis of INCB053914 involves a series of chemical reactions designed to produce a compound that exhibits high potency and selectivity against PIM kinases. The synthetic route typically includes:
INCB053914 possesses a complex molecular structure characterized by its ability to fit into the ATP-binding site of PIM kinases. The chemical structure includes:
The molecular formula of INCB053914 is CHNO, with a molecular weight of approximately 320.39 g/mol. Crystallographic studies may provide further insights into the three-dimensional arrangement of atoms within the molecule, which is crucial for understanding its interaction with target proteins .
INCB053914 primarily acts through competitive inhibition of PIM kinases. Key reactions include:
The mechanism of action for INCB053914 involves:
Experimental data indicate that treatment with INCB053914 results in reduced levels of phosphorylated proteins associated with cell proliferation and survival, such as p70S6K and PRAS40 .
INCB053914 exhibits several notable physical and chemical properties:
These properties are critical for formulating the compound into a viable therapeutic agent for clinical use .
INCB053914 has shown promise in various scientific applications:
Ongoing clinical trials are assessing its safety and effectiveness in patients with advanced hematologic malignancies, which could pave the way for new treatment protocols incorporating this pan-PIM kinase inhibitor .
INCB053914 (uzansertib) is a potent, ATP-competitive small-molecule inhibitor targeting all three PIM kinase isoforms (PIM1, PIM2, PIM3). These serine/threonine kinases are frequently overexpressed in hematologic malignancies and solid tumors, where they regulate cell survival, proliferation, and therapy resistance. Biochemical assays reveal distinct half-maximal inhibitory concentration (IC50) values for each isoform: 0.24 nM for PIM1, 30 nM for PIM2, and 0.12 nM for PIM3 [1] [8]. This differential potency arises from structural variations in the ATP-binding pockets, particularly the reduced susceptibility of PIM2 due to a unique hinge region conformation [1] [3]. INCB053914’s pan-isoform coverage is critical because PIM kinases exhibit mutually compensatory functions; inhibiting one isoform often upregulates others, diminishing therapeutic efficacy [1] [7].
Table 1: Biochemical Potency of INCB053914 Against PIM Isoforms
PIM Isoform | IC50 (nM) | Selectivity vs. Other Kinases |
---|---|---|
PIM1 | 0.24 | >475-fold (RSK2 IC50 = 7.1 µM) |
PIM2 | 30 | >475-fold |
PIM3 | 0.12 | >475-fold |
INCB053914 binds reversibly to the ATP-binding site of PIM kinases, competing with ATP to prevent phosphorylation of downstream substrates. Kinetic studies demonstrate high binding affinity (Kd = 0.15–0.30 nM for PIM1/PIM3) and a prolonged residence time (>10 hours), contributing to sustained target suppression [1] [9]. The inhibitor’s selectivity stems from its interactions with a hydrophobic pocket near the ATP-binding site and a salt bridge with Lys67 in PIM1. Notably, INCB053914 maintains >475-fold selectivity against 50+ kinases, except for RSK2 (IC50 = 7.1 µM), minimizing off-target effects [1] [8]. Structural analyses confirm that its fused tricyclic core optimizes contacts with conserved residues across PIM isoforms while accommodating PIM2-specific conformational flexibility [3] [9].
Table 2: Binding Kinetics of INCB053914
Parameter | PIM1 | PIM2 | PIM3 |
---|---|---|---|
Kd (nM) | 0.15 | 22.5 | 0.30 |
Residence Time (h) | >10 | >10 | >10 |
ATP Km (µM) | 12.5 | 18.3 | 10.8 |
PIM kinases phosphorylate key regulators of apoptosis and protein synthesis. INCB053914 potently suppresses phosphorylation of:
Table 3: Cellular Inhibition of Downstream Substrates by INCB053914
Substrate | Cell Line | Phosphorylation Site | IC50 (nM) |
---|---|---|---|
BAD | MOLM-16 (AML) | Ser112 | 4 |
BAD | KMS-12-BM (Myeloma) | Ser112 | 27 |
4E-BP1 | Pfeiffer (DLBCL) | Thr37/46 | 18 |
S6 Ribosomal Protein | KMS-12-PE (Myeloma) | Ser235/236 | 45 |
PIM kinases intersect with major oncogenic cascades, creating nodes for therapeutic synergy:
Compensatory upregulation of PIM1 occurs upon PI3K/AKT inhibition, positioning INCB053914 to counteract resistance mechanisms [1] [3].
Table 4: Synergistic Combinations of INCB053914 in Hematologic Malignancies
Combination Agent | Target | Malignancy Model | Synergy Metric |
---|---|---|---|
Ruxolitinib | JAK1/JAK2 | JAK2V617F MPN | ↓ Viable cells >80% |
Parsaclisib | PI3Kδ | AML Xenografts | Tumor growth inhibition >90% |
Cytarabine | DNA Synthesis | AML Cell Lines | Additive apoptosis |
Azacitidine | DNMT | MDS/AML | Enhanced differentiation |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9